molecular formula C23H26N2O8 B14771576 Phthalimidinoglutarimide-5'-propargyl-O-PEG2-C2-acid

Phthalimidinoglutarimide-5'-propargyl-O-PEG2-C2-acid

Cat. No.: B14771576
M. Wt: 458.5 g/mol
InChI Key: HJMAADANTNYILV-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid is a complex organic compound that features a combination of phthalimide, glutarimide, and polyethylene glycol (PEG) moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of reactions that introduce the propargyl and PEG2-C2 groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in bioconjugation techniques to link biomolecules.

    Industry: The compound is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid involves its interaction with specific molecular targets. The PEGylated structure allows for improved solubility and bioavailability, facilitating its interaction with biological molecules. The propargyl group can participate in click chemistry reactions, enabling the compound to form stable conjugates with other molecules.

Comparison with Similar Compounds

Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid can be compared to similar compounds such as:

    Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and bioavailability.

    Phthalimidinoglutarimide-5’-propargyl-O-PEG4-C2-acid: This compound has a longer PEG chain, potentially enhancing its solubility and stability further.

The uniqueness of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid lies in its balanced PEG chain length, which provides an optimal combination of solubility, stability, and reactivity for various applications.

Properties

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H26N2O8/c26-20-6-5-19(22(29)24-20)25-15-17-14-16(3-4-18(17)23(25)30)2-1-8-31-10-12-33-13-11-32-9-7-21(27)28/h3-4,14,19H,5-13,15H2,(H,27,28)(H,24,26,29)

InChI Key

HJMAADANTNYILV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCOCCOCCC(=O)O

Origin of Product

United States

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